

A Comparative Analysis of 2-Methoxyoctane Data from PubChem and CAS Databases

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Compound of Interest

Compound Name: 2-Methoxyoctane

Cat. No.: B1652639

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For researchers, scientists, and drug development professionals, access to accurate and comprehensive chemical data is paramount. This guide provides a detailed cross-referencing of information for **2-Methoxyoctane**, drawing from two primary chemical databases: PubChem and the Chemical Abstracts Service (CAS). The objective is to offer a clear comparison of available data, highlight discrepancies, and provide relevant experimental context.

Summary of Key Identifiers

Identifier	PubChem	CAS
Compound Name	2-Methoxyoctane	Octane, 2-methoxy-
PubChem CID	12444011	Not Applicable
CAS Registry Number®	1541-09-9	1541-09-9[1]
Molecular Formula	C ₉ H ₂₀ O	C ₉ H ₂₀ O
Canonical SMILES	CCCCCCC(C)OC	CCCCCCC(C)OC
InChI Key	DILJBLUOUOALOF-UHFFFAOYSA-N	DILJBLUOUOALOF-UHFFFAOYSA-N

Physicochemical Properties: A Tale of Two Isomers

A direct comparison of experimental data for **2-Methoxyoctane** is challenging due to a notable lack of experimentally determined values in publicly accessible databases. PubChem primarily

provides computed properties for this specific isomer.^[1] To provide a practical reference, the following table includes the computed data for **2-Methoxyoctane** from PubChem alongside the available experimental data for its structural isomer, 1-Methoxyoctane. This juxtaposition underscores the importance of experimental validation, as properties can differ significantly even between closely related molecules.

Property	2-Methoxyoctane (Computed - PubChem) ^[1]	1-Methoxyoctane (Experimental)
Molecular Weight (g/mol)	144.25	144.25
Boiling Point (°C)	Not Available	173.5 at 760 mmHg ^[2]
Melting Point (°C)	Not Available	-68.3 (estimated) ^[2]
Density (g/cm ³)	Not Available	0.7892 ^[2]
Refractive Index	Not Available	1.4022 ^[2]
LogP (Octanol/Water Partition Coefficient)	3.4	3.588 ^[2]

Experimental Protocols: Synthesis of Alkyl Ethers

The synthesis of **2-Methoxyoctane** can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. While a specific protocol for **2-Methoxyoctane** is not readily available, a general procedure can be adapted from the synthesis of similar ethers.

General Protocol for Williamson Ether Synthesis of 2-Methoxyoctane

This protocol outlines the synthesis of **2-Methoxyoctane** from 2-octanol and a methylating agent.

Materials:

- 2-Octanol

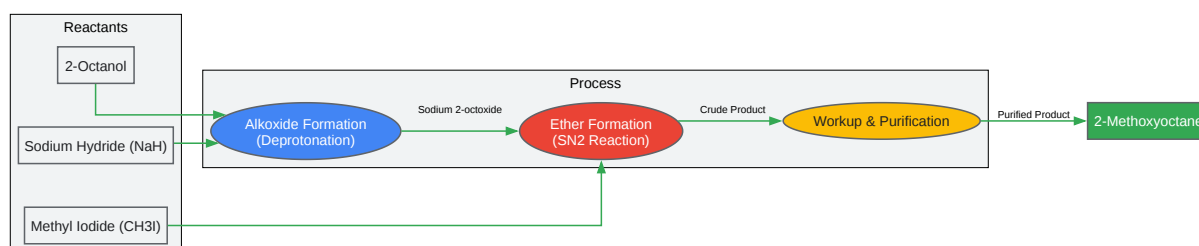
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-octanol in the chosen anhydrous solvent is prepared.
- Sodium hydride is added portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-octoxide.
- **Ether Formation:** The methylating agent (methyl iodide or dimethyl sulfate) is added dropwise to the alkoxide solution at a controlled temperature. The reaction is typically exothermic.
- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material (2-octanol) is consumed.
- **Workup:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **2-Methoxyoctane** is then purified by fractional distillation to yield the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of **2-Methoxyoctane**.



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Williamson Ether Synthesis of **2-Methoxyoctane**.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. The provided experimental protocol is a general guideline and may require optimization.

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References

- 1. 2-Methoxyoctane | C₉H₂₀O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Methoxyoctane | 929-56-6 [smolecule.com]
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